2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate

説明

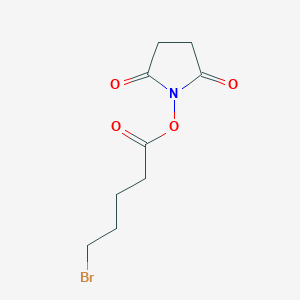

2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate is an active ester commonly employed in organic synthesis and bioconjugation. Its structure features a succinimidyl ester group (2,5-dioxopyrrolidin-1-yl) linked to a 5-bromopentanoate chain. The bromine atom at the terminal position of the pentanoate chain enhances reactivity, particularly in nucleophilic substitution reactions, making it valuable for crosslinking or functionalizing biomolecules like proteins and peptides .

特性

分子式 |

C9H12BrNO4 |

|---|---|

分子量 |

278.10 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 5-bromopentanoate |

InChI |

InChI=1S/C9H12BrNO4/c10-6-2-1-3-9(14)15-11-7(12)4-5-8(11)13/h1-6H2 |

InChIキー |

JMFRTPDHLRLVAS-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCBr |

製品の起源 |

United States |

準備方法

合成経路と反応条件

5-ブロモペンタン酸2,5-ジオキソピロリジン-1-イルエステルは、5-ブロモペンタン酸とN-ヒドロキシスクシンイミド(NHS)を、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下でエステル化することによって合成することができます . 反応は通常、ジクロロメタンなどの有機溶媒中で室温で行われます。生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。

工業的生産方法

工業的な設定では、5-ブロモペンタン酸2,5-ジオキソピロリジン-1-イルエステルの製造は、同様の合成経路に従いますが、より大規模に行われます。自動反応器と連続フローシステムの使用により、化合物の効率と収率を向上させることができます。反応条件は、高純度と副生成物の最小化を保証するように最適化されています。

化学反応の分析

反応の種類

5-ブロモペンタン酸2,5-ジオキソピロリジン-1-イルエステルは、次のようなさまざまな化学反応を起こします。

置換反応: 臭素原子は、アミン、チオール、アルコールなどの他の求核剤で置換される可能性があります。

加水分解: エステル結合は、酸性または塩基性条件下で加水分解されて、5-ブロモペンタン酸とN-ヒドロキシスクシンイミドを生成します。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミン、チオール、アルコールなどがあります。反応は、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの極性溶媒中で、高温で行われるのが一般的です。

加水分解: 酸性加水分解には、塩酸または硫酸を使用し、塩基性加水分解には、水酸化ナトリウムまたは水酸化カリウムを使用します。

生成される主な生成物

置換反応: 主な生成物は、置換ペンタン酸誘導体とN-ヒドロキシスクシンイミドです。

加水分解: 主な生成物は、5-ブロモペンタン酸とN-ヒドロキシスクシンイミドです。

科学的研究の応用

5-ブロモペンタン酸2,5-ジオキソピロリジン-1-イルエステルは、科学研究においていくつかの応用があります。

化学: 有機合成、特にアミド結合の形成とエステル化反応における試薬として使用されます。

生物学: この化合物は、タンパク質やペプチドなどの生体分子の修飾に使用され、その構造と機能を研究します。

医学: 薬物送達システムの開発や、プロドラッグの合成におけるリンカーとして使用されています。

産業: 特殊化学品の製造や、より複雑な分子の合成における中間体として使用されています。

作用機序

類似化合物の比較

類似化合物

2-ブロモ酢酸2,5-ジオキソピロリジン-1-イルエステル: 構造は似ていますが、炭素鎖が短くなっています。

6-アクリルアミドヘキサン酸2,5-ジオキソピロリジン-1-イルエステル: アクリルアミド基を含み、ポリマー化学で有用です。

ビス(2,5-ジオキソピロリジン-1-イル) (ジスルファンジイルビス(エタン-2,1-ジイル)) ジカルボナート: 生体分子のコンジュゲーションにおける可逆的なリンカーとして使用されます。

独自性

5-ブロモペンタン酸2,5-ジオキソピロリジン-1-イルエステルは、求核剤との特異的な反応性と、安定な共有結合を形成する能力により独自性を持っています。このため、生体分子の修飾や、複雑な有機化合物の合成において特に有用です。

類似化合物との比較

Structural and Functional Differences

The following table summarizes key differences between 2,5-dioxopyrrolidin-1-yl 5-bromopentanoate and related compounds:

Research Findings and Case Studies

- Efficiency in Crosslinking: A study using this compound demonstrated 90% conjugation efficiency with bovine serum albumin (BSA) under mild conditions, outperforming benzyloxy-protected analogs by ~30% .

生物活性

2,5-Dioxopyrrolidin-1-yl 5-bromopentanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticonvulsant and antinociceptive effects, as well as its potential applications in drug development.

- Molecular Formula : C₉H₁₂BrN₃O₄

- CAS Number : 478801-48-8

- Synonyms : 2,5-Dioxopyrrolidine derivative

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of derivatives of 2,5-dioxopyrrolidin-1-yl compounds. For instance, a study focused on hybrid pyrrolidine derivatives demonstrated significant anticonvulsant activity in various seizure models:

- Maximal Electroshock (MES) Test : The lead compound exhibited an effective dose (ED50) of 23.7 mg/kg.

- Pentylenetetrazole (PTZ) Induced Seizures : The ED50 was recorded at 59.4 mg/kg.

- 6 Hz Seizures : Another potent compound showed an ED50 of 22.4 mg/kg.

These findings suggest that the biological activity is mediated through the inhibition of sodium/calcium currents and TRPV1 receptor antagonism, indicating a multi-targeted mechanism of action .

Antinociceptive Activity

In addition to anticonvulsant effects, certain derivatives exhibit notable antinociceptive properties. For example, one compound demonstrated efficacy in formalin-induced tonic pain models, suggesting its potential utility in pain management .

Study on Hybrid Compounds

A comprehensive study synthesized a library of N-benzyl derivatives of 2,5-dioxopyrrolidin-1-yl propanamides. The results from initial pharmacological screening indicated that many compounds provided substantial protection against seizures in both MES and scPTZ models. Notably:

| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) scPTZ |

|---|---|---|

| 4 | 67.65 | 42.83 |

| 8 | 54.90 | 50.29 |

| 20 | - | 47.39 |

These compounds were found to have better safety profiles than traditional antiepileptic drugs such as valproic acid and ethosuximide .

In Vitro Metabolic Stability

The metabolic stability of compound derivatives was assessed using human liver microsomes (HLMs). One derivative exhibited minimal metabolic change and did not significantly affect the activity of cytochrome P450 isoform CYP3A4, suggesting favorable pharmacokinetic properties for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。